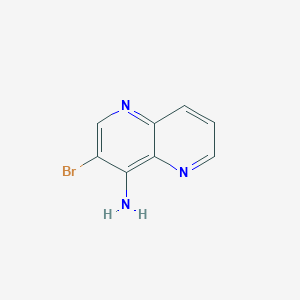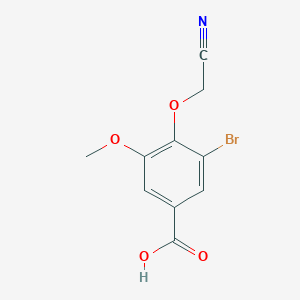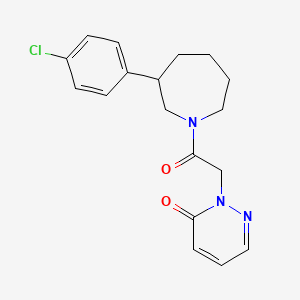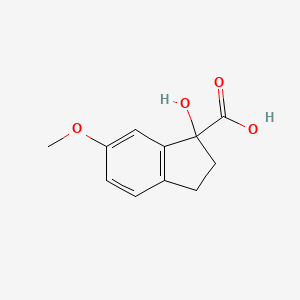
3-Bromo-1,5-naphthyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,5-naphthyridin-4-amine is a chemical compound with the CAS Number: 91477-46-2 . It has a molecular weight of 224.06 . The IUPAC name for this compound is 3-bromo [1,5]naphthyridin-4-amine . It is a solid substance .
Molecular Structure Analysis
The Inchi Code for 3-Bromo-1,5-naphthyridin-4-amine is 1S/C8H6BrN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H, (H2,10,12) . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
3-Bromo-1,5-naphthyridin-4-amine is a solid substance .Scientific Research Applications
Chemical Reactions and Syntheses
Amination Reactions : 3-Bromo-1,5-naphthyridin-4-amine is involved in various amination reactions. For instance, it reacts with potassium amide in liquid ammonia, leading to the formation of 3-amino-1,5-naphthyridine and 4-amino-1,5-naphthyridine. These reactions suggest the intermediacy of 1,5-naphthyridyne as a key intermediate in the reaction mechanism (Czuba, 2010).
Chemical Synthesis and Reactivity : In another study, the reaction of 3-bromo-2-ethoxy-1,5-naphthyridine with potassium amide was explored. This research provided insights into the preparation and reactivity of naphthyridine derivatives, highlighting the synthesis of isomeric amino compounds through amination (Haak & Plas, 2010).
Role in Antimalarial Activity : A study focusing on the development of potential antimalarials noted the synthesis of new N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from nicotinic acid and 3-bromo-8-chloro-1,5-naphthyridine. These compounds, including modifications of 3-Bromo-1,5-naphthyridin-4-amine, exhibited significant antimalarial activity (Barlin & Tan, 1985).
Analytical and Spectroscopic Applications
UV Spectrophotometric Assay : In a study on the degradation kinetics of related compounds, the use of second-derivative UV spectrophotometry was explored. This methodology, which could potentially apply to 3-Bromo-1,5-naphthyridin-4-amine, allows for the determination of stability and degradation patterns in ethanolic solutions (Dabbene, Brinón & de Bertorello, 1997).
Transient Absorption Spectra : Research involving derivatives of 1,8-naphthalic anhydrides and naphthalimides, which are structurally related to 3-Bromo-1,5-naphthyridin-4-amine, examined their transient absorption spectra. These studies are essential for understanding the photochemical properties and reactivities of such compounds (Kollár et al., 2005).
Safety and Hazards
When handling 3-Bromo-1,5-naphthyridin-4-amine, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
While specific future directions for 3-Bromo-1,5-naphthyridin-4-amine are not available, there is ongoing research in the field of 1,5-naphthyridines due to their significant importance in medicinal chemistry . Many of these compounds exhibit a variety of biological activities , suggesting potential future directions in drug development and therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1,5-naphthyridin-4-amine are Aurora kinases A and B . These kinases play a crucial role in cell division, and their inhibition can lead to the disruption of mitosis and ultimately cell death .
Mode of Action
3-Bromo-1,5-naphthyridin-4-amine interacts with its targets, Aurora kinases A and B, by binding to their active sites . This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets and disrupting the normal progression of mitosis .
Biochemical Pathways
The inhibition of Aurora kinases A and B by 3-Bromo-1,5-naphthyridin-4-amine affects the mitotic spindle assembly and chromosome segregation pathways . This leads to the disruption of normal cell division and can induce apoptosis, or programmed cell death .
Result of Action
The result of the action of 3-Bromo-1,5-naphthyridin-4-amine is the inhibition of cell division, leading to cell death . This is due to the disruption of the normal function of Aurora kinases A and B, which are essential for mitosis .
properties
IUPAC Name |
3-bromo-1,5-naphthyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-4-12-6-2-1-3-11-8(6)7(5)10/h1-4H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQBIXVPVAJIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,5-naphthyridin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2713948.png)
![2-Methyl-1-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2713949.png)


![1-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/no-structure.png)

![N-(3-methylisothiazol-5-yl)-3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2713959.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B2713964.png)
![3-Pyridin-3-yl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine](/img/structure/B2713965.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide](/img/structure/B2713971.png)